2-butoxyethyl 6-methyl-2-phenyl-4-quinolinecarboxylate
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Overview
Description
The compound “2-butoxyethyl 6-methyl-2-phenyl-4-quinolinecarboxylate” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents and in the making of rubber chemicals and explosives .
Molecular Structure Analysis
The molecular structure of a compound like this would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the ester functional group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the ester group could participate in reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some of these properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-3-4-12-26-13-14-27-23(25)20-16-22(18-8-6-5-7-9-18)24-21-11-10-17(2)15-19(20)21/h5-11,15-16H,3-4,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOCNWGSLAFHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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